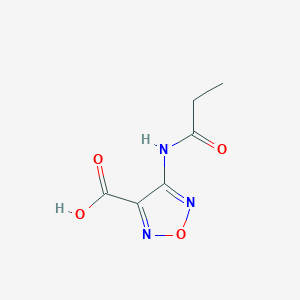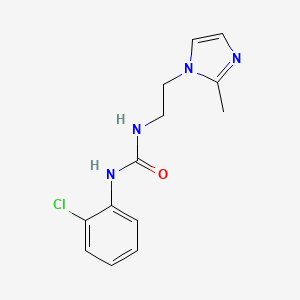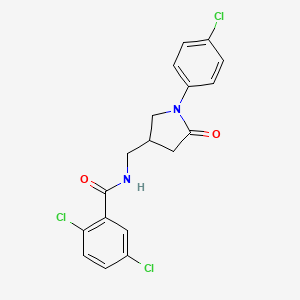![molecular formula C12H18N2O B2810169 (1R,2R)-2-[(5-methylpyridin-2-yl)oxy]cyclohexan-1-amine CAS No. 2277126-46-0](/img/structure/B2810169.png)
(1R,2R)-2-[(5-methylpyridin-2-yl)oxy]cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-[(5-methylpyridin-2-yl)oxy]cyclohexan-1-amine is a chiral compound that features a cyclohexane ring substituted with an amine group and a pyridine ring. The compound’s stereochemistry is specified by the (1R,2R) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(5-methylpyridin-2-yl)oxy]cyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with a cyclohexane precursor.
Amine Group Introduction: The amine group can be introduced through reductive amination or other amination reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group may be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring or reduce other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where the pyridine ring or the cyclohexane ring undergoes nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine or cyclohexane derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Due to its chiral nature, it can be used in asymmetric synthesis as a chiral catalyst or ligand.
Biology
Biological Probes: The compound can be used as a probe to study biological systems, particularly those involving amine or pyridine interactions.
Medicine
Pharmaceuticals: The compound may serve as a precursor or intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological or cardiovascular systems.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (1R,2R)-2-[(5-methylpyridin-2-yl)oxy]cyclohexan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions or hydrogen bonding, while the amine group can form ionic or covalent bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(5-Methylpyridin-2-yl)oxycyclohexan-1-amine: Differing in stereochemistry, this compound may exhibit different biological activity or reactivity.
2-(5-Methylpyridin-2-yl)oxycyclohexan-1-amine: Lacking the chiral centers, this compound may have different physical and chemical properties.
Uniqueness
(1R,2R)-2-[(5-methylpyridin-2-yl)oxy]cyclohexan-1-amine is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound in asymmetric synthesis and chiral recognition studies.
Properties
IUPAC Name |
(1R,2R)-2-(5-methylpyridin-2-yl)oxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-6-7-12(14-8-9)15-11-5-3-2-4-10(11)13/h6-8,10-11H,2-5,13H2,1H3/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMJAUNJEQHREP-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCCCC2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1)O[C@@H]2CCCC[C@H]2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-[[2-[2-[(3-methylbenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2810086.png)
![5-[(3-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2810088.png)


![2-(6-{[(4-bromophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine](/img/structure/B2810094.png)
![tert-butyl N-{3-formylspiro[3.3]heptan-1-yl}carbamate](/img/structure/B2810098.png)

![4-(2-chlorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2810101.png)
![N-[1-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-YL]prop-2-enamide](/img/structure/B2810102.png)



![1-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B2810108.png)
![(2E)-3-(dimethylamino)-1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2810109.png)
